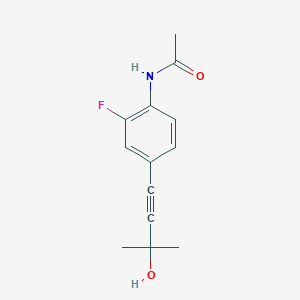

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide is an organic compound with the molecular formula C13H14FNO2 It is characterized by the presence of a fluoro-substituted phenyl ring, a hydroxy-methylbutynyl group, and an acetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Fluoro-Substituted Phenyl Ring: This can be achieved through electrophilic aromatic substitution reactions using fluorine-containing reagents.

Introduction of the Hydroxy-Methylbutynyl Group: This step often involves the use of alkynylation reactions, where an alkyne is introduced to the phenyl ring, followed by hydroxylation.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The alkyne can be reduced to an alkene or alkane.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alkene or alkane.

Substitution: Formation of various substituted phenylacetamides.

Applications De Recherche Scientifique

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy-methylbutynyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide: Unique due to its specific substitution pattern and functional groups.

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)butyramide: Similar structure but with a butyramide group.

Uniqueness

This compound is unique due to its combination of a fluoro-substituted phenyl ring, a hydroxy-methylbutynyl group, and an acetamide moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide (CAS Number: 893642-00-7) is a compound with significant potential in medicinal chemistry and various biological applications. This article explores its biological activity, synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄FNO₂, with a molar mass of approximately 235.25 g/mol. The compound features a fluoro-substituted phenyl ring, an acetamide functional group, a hydroxyl group, and an alkyne moiety. These structural elements contribute to its unique reactivity and interaction capabilities with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Fluorinated Phenol : Starting from commercially available precursors, the fluorine atom is introduced into the phenolic structure.

- Hydroxylation : The hydroxyl group is added to the appropriate position on the aromatic ring.

- Acetamide Formation : The acetamide group is then attached through standard amide coupling reactions.

These steps highlight the importance of controlling reaction conditions to achieve the desired product selectively .

Antiviral Properties

Research indicates that compounds similar to this compound exhibit promising antiviral activities. In vitro assays have shown effectiveness against various viruses, including influenza A and Coxsackie B4 virus. The inhibitory concentration (IC50) values are critical for assessing potency, and selectivity index (SI) values provide insight into safety.

Antimicrobial Activity

Studies on related compounds suggest that this compound may possess antimicrobial properties. For instance, chloroacetamides with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the fluorine atom enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Case Studies and Research Findings

Case Study 1: Antiviral Screening

In a study evaluating various indole derivatives for antiviral activity, this compound was synthesized and tested. The results indicated a significant reduction in viral replication at low concentrations, supporting its potential as an antiviral agent.

Case Study 2: Antimicrobial Efficacy

A quantitative structure–activity relationship (QSAR) analysis was conducted on a series of chloroacetamides, revealing that structural modifications significantly influence biological activity. Compounds bearing halogenated substituents showed enhanced antimicrobial properties against both bacterial and fungal strains, suggesting that N-(2-Fluoro...) could follow similar trends due to its structural characteristics .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-Hydroxyphenyl)acetamide | Hydroxy and acetamide groups | Antimicrobial | Lacks fluorine |

| 2-Fluoroacetanilide | Fluoro and acetamide groups | Anticancer | Simpler structure |

| 4-Acetaminophenol | Hydroxy and acetamide groups | Analgesic | Well-studied |

| N-(2-Fluoro...phenyl)acetamide | Fluorine substitution + alkyne functionality | Antiviral/Antimicrobial | Enhanced reactivity |

This table illustrates how N-(2-Fluoro...) stands out due to its combination of functional groups that may enhance its biological profile compared to other compounds .

Propriétés

IUPAC Name |

N-[2-fluoro-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-9(16)15-12-5-4-10(8-11(12)14)6-7-13(2,3)17/h4-5,8,17H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGKUXZRKQDONQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C#CC(C)(C)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629716 |

Source

|

| Record name | N-[2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893642-00-7 |

Source

|

| Record name | N-[2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.